procyanidin B3 3-O-gallate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

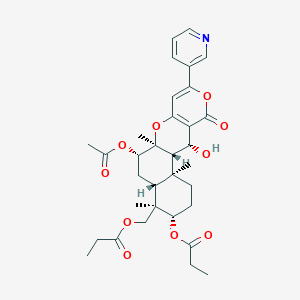

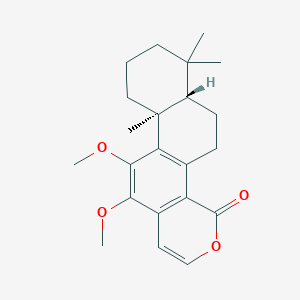

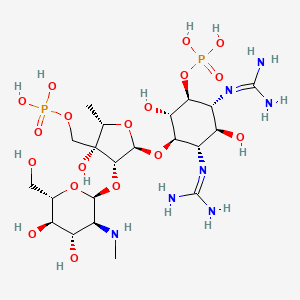

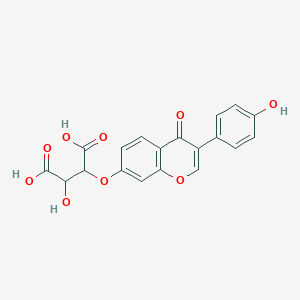

Procyanidin B3 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.

科学的研究の応用

Antioxidant and DNA Polymerase Inhibitory Activity

Procyanidin B3 3-O-gallate has been noted for its significant antioxidant activities. Research indicates that derivatives of procyanidin B3, specifically the 3,3″-di-O-gallate derivative, exhibit strong antioxidant and radical scavenging activity. Additionally, the 3-O-gallate derivative has shown potent inhibitory activity against mammalian DNA polymerase α, suggesting that the presence of a galloyl group at the C-3 position in proanthocyanidin oligomers plays a critical role in biological activity. However, the antioxidant activity of these compounds does not directly correlate with DNA polymerase inhibitory activity, highlighting the specificity of their bioactive properties (Saito et al., 2004).

Antitumor Activities

Procyanidin B3 gallate derivatives have been synthesized and tested for their antitumor effects. These derivatives, including the 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, have demonstrated significant antitumor effects against human prostate PC-3 cell lines, albeit with activities weaker than well-known compounds such as EGCG and prodelphinidin B3 (Suda et al., 2013).

Interaction with Proteins and Saliva

The interaction of procyanidin compounds, including B3 3-O-gallate derivatives, with proteins has been investigated. Research has shown that procyanidin compounds interact differently with various proteins, and factors like the stereochemistry of flavan-3-ols and interflavanoid bond types can influence this interaction. Esterification of a galloyl group to procyanidin compounds can increase their interaction with proteins, a factor crucial for understanding the bioavailability and bioactivity of these compounds (de Freitas & Mateus, 2001).

Neuroprotective Effects

The neuroprotective effects of procyanidins, including B3 3-O-gallate, have been evaluated in relation to their structural characteristics. Studies indicate that the neuroprotective effect of procyanidins is positively correlated with their degree of polymerization, suggesting that specific structural features of these compounds play a pivotal role in their bioactivity. Among the various procyanidins tested, the trimeric form demonstrated superior neuroprotective effects compared to monomers and dimers (Chen et al., 2022).

特性

製品名 |

procyanidin B3 3-O-gallate |

|---|---|

分子式 |

C37H30O16 |

分子量 |

730.6 g/mol |

IUPAC名 |

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31-,33+,34+,36-/m0/s1 |

InChIキー |

BXWABJPTCUDBMM-UDGCLMCYSA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)

![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)